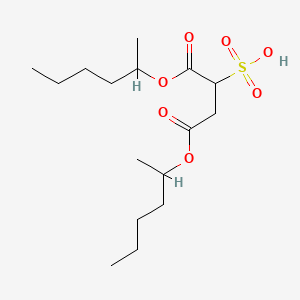![molecular formula C14H20O2 B14280902 (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol CAS No. 125224-44-4](/img/structure/B14280902.png)
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenylmethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 4-methoxybenzyl chloride.
Grignard Reaction: The 4-methoxybenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is resolved using chiral chromatography or enzymatic resolution to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-2-[(4-hydroxyphenyl)methyl]cyclohexan-1-ol: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
125224-44-4 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12,14-15H,2-5,10H2,1H3/t12-,14-/m1/s1 |
InChI-Schlüssel |
LOYHAUINIBKYQU-TZMCWYRMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@H]2CCCC[C@H]2O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


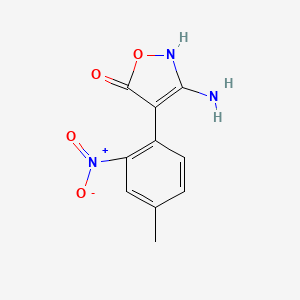
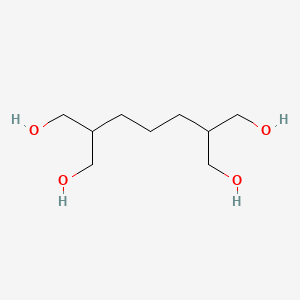

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
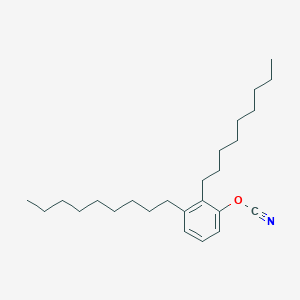
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
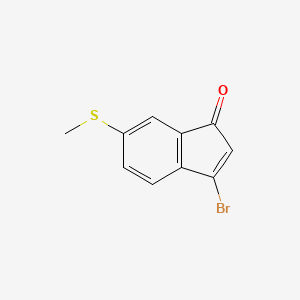
![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
